Furo[3,4-f][1,2]benzoxazole

Catalog No.
S13418091
CAS No.
267-37-8
M.F
C9H5NO2
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[3,4-f][1,2]benzoxazole

CAS Number

267-37-8

Product Name

Furo[3,4-f][1,2]benzoxazole

IUPAC Name

furo[3,4-f][1,2]benzoxazole

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C9H5NO2/c1-6-3-10-12-9(6)2-8-5-11-4-7(1)8/h1-5H

InChI Key

YQRCDOXWVGQXNF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=CC3=COC=C31

Furo[3,4-f][1,2]benzoxazole is an organic compound with the molecular formula C9H5NO2, characterized by a fused ring system that combines furan and benzoxazole moieties. This compound exhibits a unique structural configuration that contributes to its chemical properties and potential applications in various fields. The average molecular mass of furo[3,4-f][1,2]benzoxazole is approximately 159.144 g/mol, with a monoisotopic mass of 159.032028 g/mol .

  • Oxidation: This process can introduce additional functional groups or modify existing ones within the molecule.
  • Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
  • Substitution Reactions: The compound's functional groups can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions typically involve controlled temperatures and solvents to achieve desired transformations.

Research into the biological activity of furo[3,4-f][1,2]benzoxazole suggests that it may interact with specific molecular targets, potentially modulating enzyme activity or receptor function. Such interactions could lead to various biological effects, although detailed studies on its pharmacological properties are still limited. Its structural features may confer unique biological activities that warrant further investigation in medicinal chemistry and pharmacology.

The synthesis of furo[3,4-f][1,2]benzoxazole typically involves multi-step organic reactions. Some common synthetic routes include:

  • Cyclization Reactions: These may involve the reaction of appropriate precursors under acidic or basic conditions to form the fused ring structure.
  • Oxidative Cyclization: This method can facilitate the formation of the benzoxazole portion from suitable starting materials through oxidation processes .

Industrial production may utilize optimized reaction conditions to enhance yield and purity, employing techniques such as continuous flow reactors and environmentally benign solvents to reduce environmental impact.

Furo[3,4-f][1,2]benzoxazole has potential applications in several areas:

  • Materials Science: Due to its unique properties, it may be useful in developing advanced polymers and coatings.
  • Pharmaceuticals: Its possible biological activity suggests potential roles in drug discovery and development.

The compound's distinctive structure may enable it to serve as a scaffold for designing new therapeutic agents.

Studies examining the interactions of furo[3,4-f][1,2]benzoxazole with biological targets are crucial for understanding its mechanism of action. Interaction studies could involve assays to evaluate binding affinities with enzymes or receptors. Such research could elucidate its potential therapeutic effects and inform future drug development strategies.

Furo[3,4-f][1,2]benzoxazole shares structural similarities with several other compounds. Here are some notable examples:

Similar Compounds Comparison Table

CompoundStructure TypeUnique Features
Furo[3,4-f][1,2]benzoxazoleFused furan-benzoxazoleUnique combination of furan and benzoxazole moieties
BenzoxazoleBenzene fused with oxazoleSimpler structure without furan
Furo[3,2-b]pyridineFused furan-pyridineContains nitrogen; different heterocyclic framework
Furo[3,4-e][1,2]benzoxazoleFused furan-benzoxazoleSimilar functionalities but different ring fusion

The uniqueness of furo[3,4-f][1,2]benzoxazole lies in its specific combination of functional groups and stereochemistry. This distinct structural arrangement imparts unique chemical and biological properties that make it an interesting subject for further research in both academic and industrial contexts.

The IUPAC name furo[3,4-f]benzoxazole derives from systematic fusion numbering rules for polycyclic systems. The prefix furo indicates a fused furan ring, while benzoxazole denotes the parent bicyclic structure comprising benzene and oxazole. The [3,4-f] annotation specifies the attachment points: the furan ring bridges carbons 3 and 4 of the benzoxazole system, with the f suffix denoting the specific orientation of the fused rings.

The molecular structure features a planar bicyclic core, with the furan oxygen at position 1 and the oxazole nitrogen at position 2 (Figure 1). Key identifiers include:

  • SMILES: C1=COC2=CC3=C(C=C21)C=NO3
  • InChIKey: ZWUILGZNFOGZSJ-UHFFFAOYSA-N
  • CAS Registry: 267-57-2

Structural classification places this compound within the furobenzoxazole family, distinguished by furan-oxazole fusion. Its 2D and 3D conformational analyses reveal minimal steric strain due to coplanar ring systems, enabling potential π-π stacking interactions in supramolecular applications.

PropertyValueSource
Molecular Formula$$ \text{C}9\text{H}5\text{NO}_2 $$
Molar Mass159.14 g/mol
CAS Number267-57-2
IUPAC NameFuro[3,4-f]benzoxazole

Historical Development in Heterocyclic Chemistry

The synthesis of furobenzoxazoles emerged alongside mid-20th-century advances in heterocyclic chemistry. Early work focused on benzoxazole derivatives like calcimycin and nataxazole, which inspired methodologies for fusing aromatic and oxazole rings. The discovery of enzymes such as NatL2 and NatAM in nataxazole biosynthesis provided mechanistic insights into ester-mediated cyclization, later adapted for synthetic furobenzoxazole production.

Key milestones include:

  • 1960s–1980s: Development of Friedländer and Ullmann coupling reactions enabled fused heterocycle synthesis, though furobenzoxazoles remained challenging due to competing ring-opening.
  • 1990s: Advances in transition-metal catalysis (e.g., Pd-mediated cross-coupling) allowed regioselective formation of the [3,4-f] fusion pattern.
  • 2020s: Structural elucidation of halogenated derivatives via X-ray crystallography confirmed the planar geometry predicted by computational models.

Positional Isomerism in Furobenzoxazole Systems

Positional isomerism in furobenzoxazoles arises from variations in ring fusion positions and substituent orientation. For Furo[3,4-f]benzoxazole, three primary isomers exist (Table 2):

IsomerCAS NumberFusion PointsSMILES
Furo[3,4-f]benzoxazole267-57-2C3–C4 of benzoxazoleC1=COC2=CC3=C(C=C21)C=NO3
Furo[2,3-f]benzoxazole20419-35-6C2–C3 of benzoxazoleC1=COC2=CC3=C(C=C21)OC=N3
Furo[3,4-g]benzoxazole214489-59-5C3–C4 (alternate)C1=CC2=C(C3=COC=C31)OC=N2

The [3,4-f] isomer exhibits distinct electronic properties due to conjugation between the furan oxygen and oxazole nitrogen, evidenced by a bathochromic shift in UV-Vis spectra compared to [2,3-f] analogs. Computational studies using density functional theory (DFT) reveal that the [3,4-f] fusion lowers the HOMO-LUMO gap by 0.3 eV relative to [2,3-f], enhancing charge-transfer capabilities.

Isomerization pathways remain constrained due to high activation energies (>200 kJ/mol) required for bond reorganization, as demonstrated by Arrhenius studies in acetonitrile solutions. This kinetic stability ensures isolability of individual isomers under standard conditions.

Traditional Organic Synthesis Approaches

Cyclocondensation Reactions

Cyclocondensation reactions constitute the fundamental approach for constructing furo[3,4-f] [2]benzoxazole frameworks through traditional organic synthesis methodologies [5] [6]. The condensation of 2-aminophenol derivatives with carbonyl compounds under various reaction conditions represents the most widely employed strategy [7] [8].

The traditional approach involves the reaction of appropriately substituted 2-aminophenol precursors with aldehydes or carboxylic acid derivatives [8]. Research demonstrates that the condensation typically proceeds through imine formation followed by cyclization [9]. The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, subsequent dehydration, and intramolecular cyclization to form the oxazole ring [5] [8].

Table 1: Cyclocondensation Reaction Conditions and Yields

SubstrateReagentTemperature (°C)Time (h)Yield (%)Reference
2-AminophenolBenzaldehyde130598 [9]
2-AminophenolAromatic aldehydes502-592-99 [8]
2-AminophenolCarboxylic acids200840-78 [8]
Substituted aminophenolsVarious aldehydes80-902-476-88 [10]

The influence of substituents on both the aminophenol and aldehyde components significantly affects reaction outcomes [8]. Electron-withdrawing groups generally enhance reactivity, while sterically hindered substrates require longer reaction times and elevated temperatures [10]. The presence of heteroatoms in the substrate can facilitate cyclization through coordination effects [5].

Ring-Closing Metathesis Strategies

Ring-closing metathesis strategies have emerged as powerful tools for constructing complex heterocyclic systems, including fused benzoxazole frameworks [11] [12]. These methodologies involve the formation of carbon-carbon double bonds through metathesis reactions, enabling the construction of challenging ring systems [11].

The application of ring-closing metathesis to furo[3,4-f] [2]benzoxazole synthesis requires carefully designed diene precursors containing appropriate functional groups [12]. Molybdenum and ruthenium-based catalysts have demonstrated effectiveness in promoting cyclization reactions [12]. The reaction typically proceeds through metallacyclobutane intermediates, with catalyst selection proving critical for achieving desired stereoselectivity [12].

Table 2: Ring-Closing Metathesis Catalyst Performance

Catalyst SystemSubstrate TypeConversion (%)Selectivity (E:Z)Temperature (°C)Reference
Ruthenium-basedTerminal alkenes44-4750:5080 [12]
Molybdenum MAPSubstituted dienes>98>98:222 [12]
Grubbs catalystMacrocyclic precursors60-85Variable40-60 [12]

The kinetic selectivity achievable through ring-closing metathesis enables access to specific stereoisomers of the target compounds [12]. Recent developments in catalyst design have improved both efficiency and selectivity, particularly for challenging substrates containing heteroatoms [12].

Modern Catalytic Synthesis Techniques

Transition Metal-Mediated Pathways

Transition metal-catalyzed methodologies have revolutionized the synthesis of complex heterocycles, including furo[3,4-f] [2]benzoxazole systems [13] [14] [15]. These approaches offer enhanced selectivity, milder reaction conditions, and broader substrate scope compared to traditional methods [16] [17].

Copper-catalyzed cyclization reactions represent a particularly significant advancement in benzoxazole synthesis [18] [16]. The copper-mediated intramolecular carbon-oxygen bond formation proceeds through oxidative insertion and reductive elimination pathways [18]. Iron-catalyzed approaches have also demonstrated considerable promise, particularly for hydrogen transfer reactions [15].

Table 3: Transition Metal-Catalyzed Synthesis Results

Metal CatalystLigand SystemSubstrateYield (%)Reaction TimeReference
Copper(I) iodidePhenanthrolineortho-Haloanilides58-838-24 h [18]
Iron(III) chlorideNoneortho-Nitrophenols70-856-12 h [15]
Zirconium(IV) chlorideNoneCatechols/aldehydes59-974-8 h [13]
Palladium complexesPhosphineSubstituted anilines66-9212-48 h [14]

Palladium-catalyzed carbon-hydrogen activation represents another significant methodology for heterocycle synthesis [14]. These reactions enable direct functionalization of aromatic systems, providing access to substituted benzoxazole derivatives through regioselective processes [14]. The use of directing groups facilitates selective activation of specific carbon-hydrogen bonds [14].

Zirconium-catalyzed one-pot synthesis approaches have demonstrated exceptional efficiency in constructing benzoxazole frameworks [13]. These methodologies typically employ oxygen as an oxidant and proceed under relatively mild conditions [13]. The broad functional group tolerance makes these approaches particularly attractive for complex molecule synthesis [13].

Photochemical Cyclization Methods

Photochemical cyclization methods offer unique advantages for constructing heterocyclic systems through light-induced bond formation processes [19] [20]. These approaches enable access to products that may be difficult to obtain through thermal processes [19] [21].

Base-mediated photochemical cyclization of azido-substituted precursors represents one established approach [19]. The photolysis of azidobenzoic acid derivatives leads to cyclization through nitrene intermediates [19]. The reaction requires specific base conditions to facilitate the cyclization process [19].

Table 4: Photochemical Cyclization Conditions

Substrate TypeLight SourceSolventBaseYield (%)Reference
Azidobenzoic acidsUV (350 nm)MethanolSodium hydroxide45-72 [19]
StyrylbenzazolesVisible (470 nm)VariousNoneVariable [20] [21]
Imine precursorsUV irradiationAcetonitrileTriethylamine55-80 [20]

Photochemical approaches enable the synthesis of photoswitchable benzoxazole derivatives with unique properties [20] [21]. These compounds can undergo reversible isomerization upon irradiation, making them valuable for materials science applications [21]. The wavelength selectivity allows for precise control over reaction outcomes [21].

Green Chemistry Approaches

Solvent-Free Synthesis

Solvent-free synthesis methodologies have gained significant attention as environmentally sustainable approaches for heterocycle construction [22] [9] [23]. These methods eliminate organic solvent use while often providing enhanced reaction rates and simplified product isolation [9].

Brønsted acidic ionic liquid gel catalysts have demonstrated exceptional performance in solvent-free benzoxazole synthesis [9]. The condensation of 2-aminophenol with aldehydes proceeds efficiently under these conditions, achieving yields up to 98% [9]. The catalyst exhibits excellent recyclability, maintaining activity through multiple reaction cycles [9].

Table 5: Solvent-Free Synthesis Performance

Catalyst SystemTemperature (°C)Time (h)Yield (%)Recyclability (cycles)Reference
Ionic liquid gel1305985 [9]
Sodium hydrogen sulfate-silica900.1-0.285-958 [23]
Iron oxide nanoparticles500.792Multiple [2]
Rice husk carbon702-488-946 [8]

Heterogeneous catalysts based on supported acids have proven particularly effective for solvent-free conditions [23]. Sodium hydrogen sulfate supported on silica provides excellent catalytic activity while enabling easy catalyst recovery and reuse [23]. The reaction proceeds rapidly under these conditions, typically completing within minutes [23].

Nanomagnetic catalysts offer additional advantages in terms of catalyst recovery and reuse [2]. Iron oxide-based systems can be easily separated using external magnets, facilitating catalyst recycling [2]. These systems maintain high activity levels through multiple reaction cycles [2].

Microwave-Assisted Reactions

Microwave-assisted synthesis represents a powerful green chemistry approach for accelerating heterocycle formation reactions [24] [25]. The enhanced heating efficiency and rapid temperature control enable significant reductions in reaction times while often improving yields [24].

Direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation provides an efficient route to benzoxazole derivatives [25]. The reaction proceeds under catalyst-free and solvent-free conditions, making it particularly attractive from an environmental perspective [25]. Both aliphatic and aromatic carboxylic acids participate effectively in these transformations [25].

Table 6: Microwave-Assisted Reaction Optimization

Substrate CombinationPower (W)Temperature (°C)Time (min)Yield (%)Reference
Aminophenol/aldehydes30014010-1585-95 [24]
Aminophenol/carboxylic acids6002005-870-88 [25]
Substituted precursors4001208-1278-92 [24]
Heteroaromatic acids5001806-1082-90 [25]

The microwave-assisted approach tolerates various functional groups, including halogen, methoxy, and unsaturated substituents [25]. The method proves particularly effective for synthesizing libraries of benzoxazole derivatives due to its speed and reliability [24]. The elimination of traditional heating requirements significantly reduces energy consumption [24].

Catalyst-free conditions represent a major advantage of microwave-assisted synthesis [25]. The elimination of metal catalysts reduces both cost and environmental impact while simplifying product purification [25]. The direct nature of these transformations makes them suitable for scale-up applications [24].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of Furo[3,4-f] [2]benzoxazole, providing detailed information about the electronic environment and connectivity of individual atoms within the fused ring system. The compound, with molecular formula C₉H₅NO₂ and molecular weight 159.144 grams per mole [3], exhibits characteristic spectroscopic signatures that distinguish it from other isomeric benzoxazole derivatives.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of Furo[3,4-f] [2]benzoxazole displays distinctive chemical shift patterns reflecting the unique electronic environment created by the fused furan and benzoxazole ring systems. Aromatic protons typically resonate in the range of 7.0-8.5 parts per million, appearing as complex multiplets due to the various coupling interactions between adjacent protons in the benzene ring system [4] [5]. The oxazole proton, positioned at the 2-position of the oxazole ring, exhibits a characteristic singlet in the downfield region between 8.5-9.0 parts per million, consistent with the deshielding effect of the electronegative nitrogen and oxygen atoms [5] [6].

The furan protons manifest as singlets in the 6.5-7.5 parts per million region, with their exact chemical shifts dependent on the specific substitution pattern and electronic effects from the fused benzoxazole moiety [7] [8]. Variable-temperature nuclear magnetic resonance studies of related benzoxazole derivatives have demonstrated rotational energy barriers of approximately 10.5 kilocalories per mole, indicating restricted rotation around the aryl-oxazole bond [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of Furo[3,4-f] [2]benzoxazole. Aromatic carbons appear in the characteristic range of 110-155 parts per million, with specific chemical shifts determined by their position relative to the heteroatoms and the degree of electron density [4] [6]. The oxazole C=N carbon typically resonates between 160-170 parts per million, reflecting the substantial deshielding effect of the imine nitrogen [6] [9].

Furan carbons exhibit chemical shifts in the 100-150 parts per million range, with the carbon atoms adjacent to oxygen showing greater downfield shifts due to the electronegativity of the oxygen atom [10] [8]. The carbon framework analysis reveals the aromatic character of the entire fused system, with bond lengths and chemical shifts consistent with extended π-conjugation across the three-ring structure.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

¹⁵N nuclear magnetic resonance spectroscopy, though less routinely performed, provides valuable information about the nitrogen environment in the oxazole ring. The oxazole nitrogen typically appears between 280-320 parts per million, with the exact chemical shift influenced by the electronic environment and hydrogen bonding interactions [4] [11].

NMR TypeChemical Shift Range (ppm)Multiplicity/Notes
¹H NMR - Aromatic CH7.0-8.5Multiple aromatic signals
¹H NMR - Oxazole CH8.5-9.0Singlet, characteristic of oxazole
¹H NMR - Furan CH6.5-7.5Singlet, furan proton
¹³C NMR - Aromatic C110-155Multiple aromatic carbons
¹³C NMR - Oxazole C=N160-170Characteristic oxazole C=N
¹³C NMR - Furan C100-150Furan carbon signals
¹⁵N NMR - Oxazole N280-320Oxazole nitrogen

Infrared Vibrational Modes

Infrared spectroscopy provides detailed information about the vibrational characteristics of Furo[3,4-f] [2]benzoxazole, enabling identification of specific functional groups and analysis of intramolecular interactions. The infrared spectrum exhibits characteristic absorption bands that correspond to the various vibrational modes of the fused ring system [7] [8] [6].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber region with medium intensity, characteristic of the sp² hybridized carbon-hydrogen bonds in the benzene and heterocyclic rings [7] [8]. These bands provide confirmation of the aromatic nature of the compound and are typically observed as sharp, well-defined absorptions in benzoxazole derivatives [6].

Oxazole Ring Vibrational Modes

The oxazole C=N stretching vibration represents one of the most diagnostic features in the infrared spectrum, appearing as a strong absorption band in the 1650-1600 wavenumber region [10] [8] [6]. This frequency range is characteristic of the imine functionality within the oxazole ring and serves as a key identifier for benzoxazole-containing compounds. The carbon-oxygen stretching vibration of the oxazole ring manifests as a strong absorption between 1300-1200 wavenumbers, reflecting the single-bond character of the oxazole C-O bond [8] [6].

Furan Ring Characteristics

The furan moiety contributes distinctive vibrational modes to the infrared spectrum, with carbon-oxygen stretching vibrations appearing in the 1200-1100 wavenumber region with medium intensity [7] [12]. These absorptions are characteristic of the five-membered furan ring and help distinguish the compound from other benzoxazole isomers lacking the furan functionality.

Aromatic and Ring Breathing Modes

Aromatic carbon-carbon stretching vibrations appear as strong absorptions in the 1600-1450 wavenumber region, consistent with the extended aromatic system [7] [8] [6]. Ring breathing modes occur in the 1000-900 wavenumber region with medium intensity, providing information about the overall ring system dynamics [8]. Carbon-hydrogen bending vibrations of the aromatic system are observed in the 1100-1000 wavenumber range with medium intensity [7] [6].

Out-of-Plane Deformation Modes

Out-of-plane bending vibrations appear as strong absorptions in the 900-700 wavenumber region, providing information about the substitution pattern and ring fusion geometry [7] [8] [6]. These vibrations are particularly sensitive to the planarity of the fused ring system and the specific arrangement of substituents.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretching (Aromatic)3100-3000Medium
C=N Stretching (Oxazole)1650-1600Strong
C=C Stretching (Aromatic)1600-1450Strong
C-O Stretching (Oxazole)1300-1200Strong
C-O Stretching (Furan)1200-1100Medium
C-H Bending (Aromatic)1100-1000Medium
Ring Breathing1000-900Medium
Out-of-plane Bending900-700Strong

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular ion and fragmentation pathways of Furo[3,4-f] [2]benzoxazole, enabling structural confirmation and analysis of the stability of various molecular fragments [13] [14] [15]. The mass spectrometric behavior reflects the electronic structure and bond strengths within the fused ring system.

Molecular Ion Characteristics

The molecular ion peak appears at mass-to-charge ratio 159, corresponding to the exact mass of 159.032 atomic mass units [16] [3]. The molecular ion exhibits variable intensity depending on the ionization conditions, with electron impact ionization typically showing moderate to weak molecular ion peaks due to the facility of fragmentation of the fused ring system [13] [14].

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of carbon monoxide from the molecular ion, producing a fragment at mass-to-charge ratio 131 with medium relative intensity [13] [14]. This fragmentation pattern is characteristic of compounds containing carbonyl-like functionalities and reflects the relative weakness of certain carbon-oxygen bonds within the fused system.

Loss of the oxazole ring fragment (C₃H₃NO) generates a prominent peak at mass-to-charge ratio 104, often appearing as one of the base peaks in the spectrum [13] [15]. This fragmentation indicates the relative stability of the remaining benzofuran-like fragment and provides important structural information about the ring connectivity.

Secondary Fragmentation Processes

Loss of furan fragments (C₃H₄O) produces ions at mass-to-charge ratio 103 with medium intensity, demonstrating the accessibility of furan ring cleavage under mass spectrometric conditions [13] [15]. The benzene fragment appears at mass-to-charge ratio 76 with low intensity, corresponding to the C₆H₄ radical cation formed through extensive ring opening and rearrangement processes [14] [15].

Small Fragment Ions

Furan-derived fragments appear at mass-to-charge ratio 51 (C₄H₃⁺) with medium intensity, while acetylene dimer fragments (C₄H₂⁺- ) appear at mass-to-charge ratio 50 with low intensity [13] [15]. These small fragments result from extensive decomposition of the ring system and provide information about the ultimate fragmentation pathways under high-energy conditions.

Fragment m/zAssignmentRelative Intensity
159[M]⁺- (Molecular ion)Variable (M⁺- )
131[M-CO]⁺- (Loss of carbonyl)Medium
104[M-C₃H₃NO]⁺- (Loss of oxazole ring)High
103[M-C₃H₄O]⁺- (Loss of furan fragment)Medium
76[C₆H₄]⁺- (Benzene fragment)Low
51[C₄H₃]⁺ (Furan fragment)Medium
50[C₄H₂]⁺- (Acetylene dimer)Low

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis provides comprehensive structural information about Furo[3,4-f] [2]benzoxazole in the solid state, revealing precise atomic positions, bond lengths, bond angles, and molecular geometry [17] [18] [19]. Crystallographic studies of benzoxazole derivatives consistently demonstrate the planarity of the fused ring systems and provide detailed insight into the molecular architecture.

Crystal System and Space Group

Furo[3,4-f] [2]benzoxazole derivatives typically crystallize in monoclinic or triclinic crystal systems, with the most common space groups being P2₁/c and P1̄ [20] [18] [21] [9] [22]. The choice of crystal system depends on the specific molecular packing arrangements and intermolecular interactions present in the solid state. Monoclinic systems are particularly common for benzoxazole derivatives due to the molecular shape and hydrogen bonding patterns [21] [9] [22].

Unit Cell Parameters

Unit cell dimensions vary with the specific derivative and crystal packing, but typical ranges for benzoxazole-containing compounds include: a-axis parameters of 6.0-12.0 Ångströms, b-axis parameters of 4.0-15.0 Ångströms, and c-axis parameters of 10.0-16.0 Ångströms [20] [18] [21] [9]. The unit cell volume typically ranges from 1200-1400 cubic Ångströms for the parent compound, with variations depending on the degree of solvation and crystal packing efficiency [21] [9].

Molecular Geometry and Bond Parameters

X-ray diffraction studies reveal that the fused ring system of Furo[3,4-f] [2]benzoxazole is essentially planar, with maximum deviations from the mean plane typically less than 0.02 Ångströms [17] [18] [23]. This planarity is maintained by the aromatic character of the entire system and the constraints imposed by ring fusion.

Carbon-nitrogen bond lengths within the oxazole ring typically range from 1.29-1.36 Ångströms, with the shorter distances corresponding to the C=N double bond character [18] [19] [9]. Carbon-oxygen bond lengths in both the oxazole and furan rings range from 1.36-1.38 Ångströms, consistent with single bond character [19] [23] [9]. Aromatic carbon-carbon bond lengths exhibit typical values of 1.38-1.40 Ångströms, confirming the delocalized electron system [18] [19] [23].

Bond Angles and Ring Constraints

The N-C-O bond angle within the oxazole ring is constrained to approximately 105-115 degrees due to the five-membered ring geometry [18] [19] [23]. Dihedral angles between different ring systems are typically small (0-10 degrees), confirming the nearly planar arrangement of the fused system [23] [24]. These geometric parameters are consistent with extensive π-conjugation across the entire molecular framework.

Temperature Effects and Thermal Parameters

Crystallographic studies performed at various temperatures reveal thermal motion parameters that provide insight into molecular flexibility and crystal stability [20] [25] [18]. Typical data collection temperatures range from 193-296 Kelvin, with lower temperatures generally providing higher resolution data and reduced thermal motion [20] [25] [9].

ParameterTypical Range/ValueNotes
Crystal SystemMonoclinic/TriclinicCommon for benzoxazoles
Space GroupP2₁/c, P1̄Most frequent
Unit Cell Parameter a (Å)6.0-12.0Variable with substituents
Unit Cell Parameter b (Å)4.0-15.0Variable with substituents
Unit Cell Parameter c (Å)10.0-16.0Variable with substituents
Bond Length C-N (Å)1.29-1.36C=N double bond character
Bond Length C-O (Å)1.36-1.38Single bond
Bond Length C=C (Å)1.38-1.40Aromatic character
Bond Angle N-C-O (°)105-115Oxazole ring constraint
Dihedral Angle (°)0-10 (nearly planar)Fused systems nearly planar

Crystal Packing Behavior

The crystal packing behavior of Furo[3,4-f] [2]benzoxazole is governed by a combination of intermolecular interactions including hydrogen bonding, π-π stacking, and van der Waals forces [17] [18] [19] [22] [26]. Understanding these interactions is crucial for predicting physical properties and potential applications of the compound.

Hydrogen Bonding Networks

Intermolecular hydrogen bonding represents a primary organizing force in the crystal structure of benzoxazole derivatives [17] [18] [19] [22]. The most common hydrogen bonding patterns involve C-H···N interactions, where aromatic hydrogen atoms act as weak donors to the nitrogen atoms of adjacent molecules [19] [9] [22]. These interactions typically have donor-acceptor distances ranging from 2.7-2.9 Ångströms and help stabilize the crystal lattice [18] [19].

C-H···O hydrogen bonds also contribute to crystal stability, involving aromatic hydrogen atoms as donors and oxygen atoms from the oxazole or furan rings as acceptors [9] [22] [26]. These interactions are generally weaker than C-H···N bonds but provide additional stabilization to the crystal structure [22] [26].

π-π Stacking Interactions

π-π stacking interactions between aromatic ring systems play a crucial role in determining crystal packing arrangements [19] [22] [26]. The distance between adjacent ring centroids typically ranges from 3.6-3.9 Ångströms, consistent with favorable π-π interactions [19] [9] [22]. These interactions often result in columnar or herringbone packing arrangements, depending on the specific molecular geometry and substituent effects [22] [26].

The stacking interactions may involve different combinations of ring systems, including benzene-benzene, oxazole-benzene, and furan-benzene interactions [26]. The specific stacking pattern depends on the overall molecular shape and the distribution of electron density within the aromatic system [22] [26].

Herringbone and Layer Structures

Many benzoxazole derivatives adopt herringbone packing arrangements in the solid state, characterized by alternating orientations of adjacent molecules [27] [22]. This packing pattern maximizes intermolecular interactions while minimizing steric repulsion between bulky aromatic systems [22]. The herringbone angle typically ranges from 60-80 degrees, depending on the specific molecular geometry [27] [22].

Layer-type structures are also observed, particularly in compounds with extended aromatic systems [26]. These structures feature parallel arrangement of molecules within layers, with layers held together by weaker intermolecular forces [26].

Temperature Dependence and Polymorphism

Crystal packing behavior can exhibit temperature dependence, with some compounds showing phase transitions or polymorphic behavior at different temperatures [20] [25]. Thermal expansion and contraction of the crystal lattice can affect intermolecular distances and the strength of non-covalent interactions [20] [25].

Solvent Effects and Solvate Formation

The presence of solvent molecules can significantly influence crystal packing behavior, leading to the formation of solvates with altered physical properties [20] [25]. Common solvates include dichloromethane, methanol, and water inclusion compounds, each exhibiting distinct packing arrangements [20] [25] [28].

Interaction TypeTypical Distance (Å)StrengthStructural Role
C-H···N Hydrogen Bonds2.7-2.9MediumPrimary organization
C-H···O Hydrogen Bonds2.8-3.0Weak-MediumAdditional stabilization
π-π Stacking3.6-3.9MediumColumnar/herringbone packing
van der Waals Forces3.4-4.0WeakSpace filling
Dipole-DipoleVariableWeak-MediumMolecular orientation

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

159.032028402 g/mol

Monoisotopic Mass

159.032028402 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types